2-Methyl-2H-pyrazolo[3,4-B]pyridine-5-carboxylic acid
Description
Properties
IUPAC Name |
2-methylpyrazolo[3,4-b]pyridine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-11-4-6-2-5(8(12)13)3-9-7(6)10-11/h2-4H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDFDGVRVUJSOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=C(C=NC2=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Ester Intermediates
- Starting materials such as 3,3-dialkoxy propionic esters react with formate esters (e.g., methyl formate or ethyl formate) in the presence of alkali (sodium methylate, sodium hydride, or potassium tert-butoxide) to generate reactive intermediates.
- These intermediates undergo cyclization with 3-methyl-5-aminopyrazole under acidic conditions (commonly acetic acid) in solvents like toluene.
- Reaction conditions typically involve stirring at 0–45 °C for 12–48 hours, allowing ring closure to form the pyrazolo[3,4-B]pyridine ester.
Hydrolysis to Carboxylic Acid
- The ester intermediate is hydrolyzed under alkaline conditions using sodium hydroxide or potassium hydroxide in aqueous or alcoholic solvents (methanol or ethanol).
- Hydrolysis is carried out at mild temperatures (0–35 °C) for 2–4 hours.
- The reaction mixture is acidified (e.g., with citric acid) to precipitate the free acid.
- The product is isolated by filtration and drying.
Example Data from Patent CN103896951A
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Formation of intermediate | 3,3-dimethoxy methyl propionate + methyl formate + sodium methylate in dry toluene at 10–15 °C for 12 h | - | TLC monitoring to confirm completion |
| Cyclization | Addition of 3-methyl-5-aminopyrazole + glacial acetic acid, toluene, 35–45 °C for 48 h | 78.3 | Off-white crystalline methyl ester obtained |
| Hydrolysis | Sodium hydroxide in methanol at 10–15 °C for 3 h, acidification with citric acid | 98.3 | White solid acid isolated |
Spectral data (1H NMR, MS) confirm the structure at each stage.
Alternative Synthetic Routes
Basic Hydrolysis of Nitrile Precursors
- Starting from 1,6-diphenyl-3-methyl-1H-pyrazolo[3,4-B]pyridine-5-carbonitrile, basic hydrolysis with aqueous sodium hydroxide and ethanol under reflux for 3 hours yields the corresponding carboxylic acid.
- The acid product is isolated by neutralization and crystallization.
- This method was reported with an 81% yield and characterized by melting point and IR spectroscopy.
Esterification and Subsequent Functionalization
- The carboxylic acid can be converted to esters (e.g., ethyl ester) by refluxing with methanol and concentrated sulfuric acid.
- The esters serve as intermediates for further derivatization, such as hydrazide formation or Schiff base synthesis.
- Such steps are useful for preparing analogs or derivatives but also serve as routes to the acid via hydrolysis.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Remarks |
|---|---|---|
| Alkali for intermediate formation | Sodium methylate, sodium hydride, potassium tert-butoxide | Strong bases facilitate enolate formation |
| Solvent for cyclization | Toluene | Non-polar solvent, facilitates ring closure |
| Acid catalyst | Acetic acid | Mild acid promotes cyclization |
| Temperature for cyclization | 0–45 °C | Controlled to optimize yield and selectivity |
| Hydrolysis solvent | Water, methanol, ethanol | Alcoholic solvents improve solubility |
| Hydrolysis temperature | 0–35 °C | Mild conditions prevent decomposition |
| Reaction time | 2–4 hours for hydrolysis; 12–48 hours for cyclization | Ensures complete conversion |
Summary Table of Key Preparation Steps
Analytical Characterization
- Melting Points: Typically 185–187 °C for acids prepared via hydrolysis from nitriles; 222 °C for ethoxy derivatives.
- IR Spectroscopy: Characteristic peaks for carboxylic acid (C=O ~1660 cm⁻¹), NH stretching in hydrazides (~3200 cm⁻¹).
- NMR Spectroscopy: 1H NMR confirms methyl groups, aromatic protons, and ester or acid functionalities.
- Mass Spectrometry: Molecular ion peaks consistent with expected molecular weights.
Chemical Reactions Analysis
Reactions with Isothiocyanates
The carbohydrazide intermediate reacts with isothiocyanates to form thioamide derivatives:
-
Phenyl isothiocyanate : Forms 2-(3-methyl-1-phenyl-pyrazolo[3,4-b]pyridine-5-carbonyl)-N-phenylhydrazine-1-carbothioamide (89% yield). ¹H-NMR shows NH signals at δ 10.57 and 8.50 .
-
Allyl isothiocyanate : Yields allyl-substituted thioamide (70% yield). Key ¹H-NMR signals: δ 4.21–4.26 (allyl CH₂N), 5.95–6.01 (allyl CH=) .
Condensation with Carbonyl Compounds
Reaction with carbonyl compounds (e.g., aldehydes, ketones) in ethanol with piperidine catalysis generates condensed heterocycles:
| Product | Key ¹H-NMR Signals (δ) | Key ¹³C-NMR Signals (δ) | Yield |
|---|---|---|---|
| 8b | 11.65 (NH), 8.50 (H-4) | 163.6 (C=O), 151.6 (C-3) | 85% |
| 8f | 13.30 (NH), 2.80 (CH₃-pyridine) | 167.9 (C=O), 131.9 (C-H) | 78% |
Formation of Carbonylazide and Subsequent Reactions
-
Carbonylazide Synthesis : Treatment with NaNO₂/HCl converts carbohydrazide to carbonylazide (75% yield). This intermediate reacts with ethyl 2-cyanoacetate to form a cyanoester (65% yield). ¹H-NMR: δ 4.10 (CH), ¹³C-NMR: δ 164.5 (C=O) .
-
Cyclization with Diethyl Acetylenedicarboxylate : Forms pyrazolone derivatives (90% yield). ¹H-NMR: δ 11.20 (NH), 6.82 (pyrazolone-H) .
Cyclization Reactions to Fused Heterocycles
Reaction with allyl isothiocyanate followed by diethyl acetylenedicarboxylate produces thiazole-fused pyrazolo[3,4-b]pyridines (76% yield). X-ray crystallography confirms the structure, with ¹³C-NMR signals at δ 168.7 (C=O ester) and 135.6 (C=N) .
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: C₈H₇N₃O₂
Molecular Weight: 177.16 g/mol
Functional Groups: Carboxylic acid (-COOH), methyl group at the 2-position
The presence of the carboxylic acid group enhances its reactivity, while the methyl group contributes to its biological activity. The compound's structure is pivotal in determining its interaction with biological targets.
Medicinal Chemistry
MPCA has been investigated for its potential as a phosphodiesterase type IV (PDE4) inhibitor , which is crucial for treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). PDE4 inhibitors work by modulating inflammatory responses, making them valuable in therapeutic applications.
Case Study:
A study highlighted the effectiveness of pyrazolo[3,4-b]pyridine derivatives as PDE4 inhibitors, demonstrating their ability to reduce inflammation in animal models of allergic rhinitis and asthma .
Anticancer Activity
Research has shown that MPCA exhibits anticancer properties , particularly against various cancer cell lines. Its mechanism involves inducing apoptosis and inhibiting tumor growth.
Case Study:
In a recent study, MPCA derivatives were synthesized and evaluated for their cytotoxic effects on cancer cells. The results indicated significant growth inhibition in breast and lung cancer cell lines, suggesting a promising avenue for cancer therapy .
Antimicrobial Activity
MPCA has also been explored for its antimicrobial properties , showing effectiveness against bacterial and fungal strains. This makes it a candidate for developing new antimicrobial agents.
Case Study:
A comparative study assessed the antimicrobial activity of MPCA against common pathogens. The findings revealed that MPCA exhibited potent antibacterial effects, particularly against Gram-positive bacteria .
Material Science Applications
MPCA's unique structural features make it suitable for applications in material science , particularly in the development of new materials with specific electronic properties.
Organic Light-Emitting Diodes (OLEDs)
The compound has been identified as a potential building block for OLEDs due to its electronic properties and ability to form stable thin films.
Data Table: Comparison of Pyrazolo[3,4-b]pyridine Derivatives in OLED Applications
| Compound Name | Application | Key Properties |
|---|---|---|
| MPCA | OLEDs | High stability, good electron transport |
| 1H-Pyrazolo[3,4-b]pyridine | OLEDs | Moderate stability |
| 3-Methyl-2H-pyrazolo[3,4-b]pyridine | OLEDs | Lower electron mobility |
Catalytic Methods
Catalytic methods have also been employed to enhance the efficiency of MPCA synthesis. For instance, using metal-organic frameworks as catalysts has shown promising results in reducing reaction times while maintaining high yields .
Mechanism of Action
The mechanism of action of 2-Methyl-2H-pyrazolo[3,4-B]pyridine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis . The exact molecular targets and pathways can vary depending on the specific application and derivative used.
Comparison with Similar Compounds
Substituents at Position 2
- 2-Methyl group : The methyl group enhances steric stability and modulates electronic properties. Derivatives like 2-methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid exhibit potent NAMPT inhibition (IC₅₀ ~10 nM) .
- 2-Hydroxy group : In copper complexes (e.g., 2-hydroxypyridine derivatives), this substitution confers superoxide scavenging activity (SOD activity: 49.07–130.23 mM) but reduces antimicrobial potency compared to methylated analogs .
Substituents at Position 4
- 4-Amino derivatives: 4-Amino-1-(2-chloro-2-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester shows high affinity for A₁ adenosine receptors (Ki ~50 nM) . 4-Anilino derivatives (e.g., 4-(phenylamino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid) demonstrate antibacterial activity against drug-resistant S. epidermidis (MIC comparable to oxacillin) .
Substituents at Position 5
- Carboxylic acid : The free acid form is critical for NAMPT inhibition but shows reduced antiviral activity compared to ester derivatives .
- Ethyl esters generally enhance cell permeability, improving antiviral and antileishmanial effects .
- Amides: Amides derived from this carboxylic acid (e.g., NAMPT inhibitors) achieve nanomolar potency (IC₅₀ ~10 nM) due to optimized interactions with the enzyme’s active site .
Other Modifications
- Boronic acid derivatives : 2-Methyl-2H-pyrazolo[3,4-B]pyridine-5-boronic acid is used in Suzuki-Miyaura coupling reactions for drug discovery .
- Isopropyl substitution : 1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid shows distinct pharmacological profiles but lower NAMPT affinity compared to the 2-methyl analog .
Key Data Tables
Table 2: Structural Impact on Activity
Research Findings and Clinical Relevance
- NAMPT Inhibition : Amide derivatives of this compound are in preclinical studies for oncology, showing potent NAD⁺ depletion and antitumor efficacy .
- Antiviral Applications : Ethyl esters outperform carboxylic acids in inhibiting HSV-1, suggesting esterification as a key strategy for antiviral design .
Biological Activity
2-Methyl-2H-pyrazolo[3,4-B]pyridine-5-carboxylic acid (CAS No. 1363381-09-2) is a heterocyclic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C8H7N3O2
- Molecular Weight : 177.16 g/mol
- Structure : The compound features a pyrazolo-pyridine core with a carboxylic acid group (-COOH) at the 5-position and a methyl group at the 2-position, enhancing its chemical reactivity and biological activity.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
-
Anticancer Properties :
- The compound has been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis in various human tumor cell lines, including HeLa and HCT116 cells .
- Specific studies have reported IC50 values of 0.36 µM against CDK2 and 1.8 µM against CDK9, demonstrating its potential as a selective inhibitor of cyclin-dependent kinases .
-
Antimicrobial Activity :
- Preliminary investigations suggest that this compound may possess antimicrobial properties, although detailed studies are necessary to confirm its efficacy against specific pathogens .
-
Antiviral Activity :
- The compound is being explored for its antiviral potential, particularly in inhibiting viral replication mechanisms .
The mechanism of action for this compound involves its interaction with specific molecular targets:
- Enzyme Inhibition : The compound binds to enzymes involved in critical cellular processes, modulating their activity and leading to altered cellular outcomes such as apoptosis in cancer cells .
- Receptor Interaction : It has been suggested that the unique structure allows binding to various receptors, influencing signal transduction pathways related to cell growth and survival .
Table: Summary of Biological Activities
| Biological Activity | Mechanism | References |
|---|---|---|
| Anticancer | Inhibition of CDK2/CDK9 | |
| Antimicrobial | Potential antimicrobial effects | |
| Antiviral | Inhibition of viral replication |
Case Study: Anticancer Activity
In a study focusing on the anticancer properties of pyrazolo[3,4-B]pyridines, researchers synthesized various derivatives including this compound. These compounds were tested against multiple cancer cell lines, revealing significant inhibition of proliferation with a focus on cyclin-dependent kinases as therapeutic targets .
Applications in Medicinal Chemistry
The versatility of this compound positions it as a valuable scaffold for drug development:
- Lead Compound Development : Its structural features make it an attractive candidate for developing new pharmaceuticals targeting various diseases, particularly cancer .
- Synthetic Building Block : The compound serves as a building block for synthesizing more complex organic molecules and heterocyclic compounds used in advanced material science applications .
Q & A
Q. What are the common synthetic routes for 2-methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid, and how is purity ensured?
The compound is typically synthesized via hydrolysis of its ester precursor. For example, ethyl 6-(4-fluorophenyl)-1-methyl-4-(methylthio)-3-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is treated with LiOH in a dioxane/water mixture to yield the carboxylic acid derivative . Purity is validated using HPLC (>95%) and spectroscopic techniques (e.g., NMR, IR) to confirm structural integrity. Key steps include monitoring reaction progress via TLC and recrystallization for final purification .
Q. How is the compound characterized structurally and functionally in early-stage research?
Structural characterization employs:
- NMR spectroscopy : To confirm substituent positions and ring fusion (e.g., NMR peaks for methyl groups at δ 2.5–3.0 ppm) .
- IR spectroscopy : Carboxylic acid C=O stretches appear near 1717 cm, while pyrazole/pyridine ring vibrations are observed at 1448–1564 cm .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 229.07 for brominated analogs) confirm molecular weight .
Functional screening includes antibacterial assays (e.g., MIC values against S. epidermidis at 3.12–6.25 μg/mL) .
Advanced Research Questions
Q. How can researchers resolve contradictory data in biological activity studies of pyrazolo[3,4-b]pyridine derivatives?
Contradictions in antibacterial efficacy (e.g., varying MIC values across studies) may arise from:
- Strain-specific resistance : Drug-resistant S. epidermidis strains may exhibit altered permeability or efflux mechanisms .
- Experimental variables : Differences in solvent systems (e.g., DMSO vs. aqueous buffers) can affect compound solubility and bioavailability.
Methodological recommendations : - Standardize assay conditions (e.g., broth microdilution per CLSI guidelines).
- Use isogenic bacterial strains to isolate resistance mechanisms .
- Validate results with in vivo models (e.g., murine infection studies) .
Q. What strategies optimize the solubility and bioavailability of this compound derivatives without compromising activity?
- Ester prodrugs : Replace the carboxylic acid with ethyl esters to enhance lipophilicity and absorption (>80% oral bioavailability in rats) .
- Salt formation : Sodium or potassium salts improve aqueous solubility for intravenous administration .
- Co-crystallization : Use co-formers like nicotinamide to enhance dissolution rates without altering the core structure .
Q. How can computational methods guide the design of pyrazolo[3,4-b]pyridine-based inhibitors for targets like NAMPT or GSK-3?
- Molecular docking : Predict binding poses of 4-aminopyrazolo[3,4-b]pyridine-5-carboxylic esters with GSK-3 (IC = 0.125 μM) by aligning the carboxylic acid group with catalytic lysine residues .
- QSAR modeling : Correlate substituent electronic properties (e.g., Hammett σ values) with inhibition potency to prioritize synthetic targets .
- MD simulations : Assess stability of inhibitor-enzyme complexes over 100-ns trajectories to identify critical hydrogen bonds or hydrophobic interactions .
Q. What analytical techniques are critical for resolving regioselectivity challenges in pyrazolo[3,4-b]pyridine functionalization?
- X-ray crystallography : Determines exact substitution patterns (e.g., methyl group at position 2 vs. 3) .
- NOESY NMR : Identifies spatial proximity of substituents to resolve ambiguities in fused-ring systems .
- Isotopic labeling : -labeled intermediates track regioselectivity during cyclocondensation reactions .
Data Contradiction Analysis
Q. How should researchers interpret discrepancies in metabolic stability data across species?
A study on tracazolate (a related compound) showed >80% oral absorption in rats and dogs, but poor bioavailability in primates due to species-specific cytochrome P450 metabolism . Recommendations :
- Conduct cross-species metabolite profiling using LC-MS/MS.
- Use human hepatocyte models to extrapolate clinical pharmacokinetics .
Methodological Tables
Q. Table 1. Key Synthetic Intermediates and Their Roles
| Intermediate | Role | Reference |
|---|---|---|
| Ethyl 6-(4-fluorophenyl)-1-methyl-pyrazolo[3,4-b]pyridine-5-carboxylate | Ester precursor for hydrolysis to carboxylic acid | |
| 3-Bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid | Halogenated analog for cross-coupling reactions |
Q. Table 2. Biological Activity of Selected Derivatives
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
